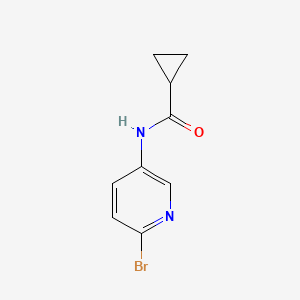

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBJDLGKEHGBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the reaction of 6-bromopyridine-3-amine with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing complex molecular architectures.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

Example Application:

In a study targeting GSK-3β inhibitors, a bromopyridine intermediate analogous to N-(6-bromopyridin-3-yl)cyclopropanecarboxamide underwent Suzuki coupling with pinacol ester derivatives to introduce substituted aryl groups . This highlights its utility in medicinal chemistry for generating bioactive molecules.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring allows nucleophilic substitution at the bromine position under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium azide (NaN) | DMF, 100°C, 6 hours | 6-Azidopyridin-3-yl derivative |

| Thiophenol (PhSH) | CuI, KCO, DMF | 6-(Phenylthio)pyridin-3-yl derivative |

These reactions are pivotal for introducing amino or sulfur-based functionalities .

Carboxamide Reactivity

The cyclopropane-carboxamide group participates in:

-

Hydrolysis: Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, yielding cyclopropanecarboxylic acid and 6-bromopyridin-3-amine.

-

Reduction: Using LiAlH to convert the carboxamide to a primary amine.

Comparative Reactivity with Analogues

Structural analogs exhibit differing reactivity based on halogen type or substitution patterns:

Table 2: Halogen-Substituted Analogues

| Compound | Halogen | Reactivity in Cross-Coupling | Bioactivity |

|---|---|---|---|

| N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide | Cl | Lower oxidative addition rate | Reduced enzyme inhibition |

| N-(6-Iodopyridin-3-yl)cyclopropanecarboxamide | I | Faster coupling kinetics | Enhanced binding affinity |

Bromine’s balance of electronegativity and bond strength makes this compound optimal for both synthetic versatility and biological interactions .

Stability and Degradation

The compound is stable under inert atmospheres at 2–8°C but degrades under prolonged UV exposure or strong acidic/basic conditions. Hydrolysis of the carboxamide group is a primary degradation pathway .

Scientific Research Applications

Pharmaceutical Development

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide has emerged as a promising lead compound in drug discovery, particularly for developing inhibitors targeting specific enzymes and receptors. The brominated pyridine structure enhances its biological activity, making it suitable for modulating various physiological pathways.

Key Pharmacological Properties

- GSK-3β Inhibition : The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds based on this scaffold exhibit IC50 values as low as 8 nM, indicating strong inhibitory potential against GSK-3β .

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from degeneration induced by toxic agents, showcasing its potential in neuroprotective therapies .

Biological Research

The compound's ability to interact with biological targets makes it valuable for studying enzyme interactions and signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps highlight the unique properties of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Similar cyclopropane and carboxamide structure | Potentially different biological activity due to substitution |

| N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide | Chlorine instead of bromine on the pyridine ring | May exhibit different reactivity and bioactivity |

| N-(6-Methylpyridin-3-YL)cyclopropanecarboxamide | Methyl substitution instead of bromine | Altered lipophilicity affecting absorption and distribution |

This table illustrates how variations in halogenation patterns can significantly influence the biological activity and pharmacokinetics of similar compounds.

Case Study 1: Neuroprotective Activity

A study demonstrated that this compound effectively reduced neuroinflammation in microglial cells by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in treating neurodegenerative diseases characterized by inflammation .

Case Study 2: GSK-3β Inhibition

In another study, derivatives of this compound were synthesized and evaluated for their GSK-3β inhibitory activity. One derivative exhibited an IC50 value of 70 nM, highlighting the compound's role as a lead candidate for further development in Alzheimer's therapeutics .

Mechanism of Action

The mechanism of action of N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyridine-Substituted Cyclopropanecarboxamides

Key structural analogs differ in substituents on the pyridine ring or adjacent moieties. Examples include:

Biological Activity

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's strain and reactivity.

- Carboxamide Functional Group : Enhances solubility and potential hydrogen bonding.

- Brominated Pyridine Moiety : The presence of bromine at the 6-position of the pyridine ring is crucial for its biological activity.

The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 241.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, while the cyclopropane structure may influence the compound's conformational flexibility, allowing it to fit into active sites of target proteins more effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise in modulating pathways involved in cancer cell proliferation and survival. Its unique structure allows for interactions with biological targets implicated in cancer biology.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce the release of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Similar cyclopropane and carboxamide structure but different bromine position | Potentially different biological activity due to substitution |

| N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide | Chlorine instead of bromine on the pyridine ring | May exhibit different reactivity and bioactivity |

| N-(6-Methylpyridin-3-YL)cyclopropanecarboxamide | Methyl substitution instead of bromine | Altered lipophilicity affecting absorption and distribution |

This table illustrates how the halogenation pattern significantly influences the compound's interactions within biological systems, potentially leading to varied therapeutic effects.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests its potential as a lead compound in anticancer drug development.

- Inflammation Models : Research utilizing lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound significantly reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory properties .

- ADME-Tox Studies : Preliminary pharmacokinetic studies indicate high permeability and metabolic stability, along with low cytotoxicity in selected cell lines, suggesting a favorable profile for further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for N-(6-bromopyridin-3-yl)cyclopropanecarboxamide, and how can intermediates be optimized for yield?

The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and bromopyridinyl amines. For example, cyclopropanecarboxamide scaffolds are often formed using carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by purification via column chromatography. Optimization of regioselectivity during bromination of pyridine precursors (e.g., controlling bromine positioning at the 6-position) is critical. Reaction conditions such as solvent polarity and temperature influence yields, with DMF or THF commonly used .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm regiochemistry of bromine substitution on the pyridine ring and cyclopropane integrity (e.g., characteristic splitting patterns for cyclopropane protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., bromine’s distinctive 1:1 isotope ratio) .

- X-ray crystallography : Resolves stereoelectronic effects of the cyclopropane ring and confirms solid-state packing interactions .

Q. What are common impurities or byproducts encountered during synthesis, and how are they mitigated?

Impurities often arise from incomplete bromination (e.g., 2- or 4-bromopyridinyl isomers) or side reactions during cyclopropane formation (e.g., ring-opening products). Reverse-phase HPLC or preparative TLC with gradients of acetonitrile/water is effective for isolating the target compound. Residual solvents (e.g., DMF) are minimized via vacuum drying or azeotropic distillation .

Advanced Research Questions

Q. How does the bromopyridinyl moiety influence regioselectivity in downstream functionalization reactions?

The 6-bromo group on pyridine directs electrophilic substitutions to the 2- and 4-positions due to its electron-withdrawing meta-directing effect. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates cross-coupling efficiency at specific positions .

Q. What structure-activity relationships (SAR) govern the biological activity of cyclopropanecarboxamide derivatives?

- The cyclopropane ring enhances metabolic stability by resisting oxidative degradation.

- The 6-bromo group on pyridine improves target binding affinity in kinase inhibition assays (e.g., GSK-3β and IKK2 dual inhibitors) by engaging hydrophobic pockets.

- Substitution at the pyridine 3-position with carboxamide groups optimizes hydrogen-bonding interactions with catalytic lysine residues in kinases .

Q. How can selectivity for biological targets (e.g., CHK1) be achieved using this scaffold?

Selectivity is tuned via modifications to the cyclopropane-carboxamide linker and pyridine substituents. For example, introducing a piperidinyl group (as in GDC-0575) enhances CHK1 inhibition (IC₅₀ < 10 nM) by aligning with the ATP-binding cleft’s geometry. Competitive binding assays using radiolabeled ATP analogs and co-crystallography validate binding modes .

Q. What computational strategies are used to predict the stability and reactivity of this compound under physiological conditions?

Molecular dynamics (MD) simulations assess solvation effects and degradation pathways (e.g., hydrolysis of the cyclopropane ring). Density Functional Theory (DFT) models predict pKa values and electron density distributions, guiding the design of pH-stable analogs .

Q. How do assay conditions (e.g., buffer pH, co-solvents) affect observed bioactivity in enzymatic studies?

Variations in buffer pH (6.5–7.5) alter ionization states of the carboxamide group, impacting binding to serine/threonine kinases. Co-solvents like DMSO (>1% v/v) may denature proteins, necessitating dose-response validation via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.